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Introduction: The Dynamic World of RNA Structure

For decades, RNA was primarily viewed as a passive messenger, a transient copy of genetic
information. This perspective has undergone a dramatic transformation. It is now unequivocally
clear that RNA molecules are dynamic, intricate structures that play active and often complex
regulatory roles in virtually every biological process.[1] The function of an RNA molecule is
inextricably linked to its three-dimensional architecture, which dictates its interactions with other
molecules, including proteins, other RNAs, and small molecule ligands.

A common misconception among researchers entering the field of RNA structure analysis is the
role of modified bases. For instance, N2,N2-Dimethylguanine (m2,2G) is a naturally occurring
modification found in ribosomal RNA (rRNA) and transfer RNA (tRNA).[2][3] Its presence
influences the local RNA structure and stability.[2][3][4][5] However, m2,2G itself is not used as
an external chemical probe to analyze the structure of other RNA molecules. Instead, the field
relies on a powerful set of techniques known as chemical probing, where small molecules are
used to "footprint" the RNA, revealing its structural organization.

This application note will provide a comprehensive guide to one of the most robust and widely
used chemical probing methods: Dimethyl Sulfate Mutational Profiling with sequencing (DMS-
MaPseq). We will delve into the principles of this technique, provide a detailed protocol for its
application, and discuss the interpretation of the resulting data. This guide is intended for
researchers, scientists, and drug development professionals seeking to integrate RNA structure
analysis into their workflows.
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Principles of Chemical Probing with Dimethyl
Sulfate (DMS)

Chemical probing is a powerful method for elucidating RNA secondary structures in their native
context.[6][7] The technique utilizes chemical reagents that selectively modify nucleotides in a
structure-dependent manner. Dimethyl sulfate (DMS) is a small, cell-permeable methylating
agent that has been a cornerstone of RNA structure analysis for decades.[8][9]

DMS primarily methylates the Watson-Crick face of unpaired adenine (at the N1 position) and
cytosine (at the N3 position) residues.[1] Because these positions are involved in canonical
base pairing, their accessibility to DMS is a direct indicator of whether a nucleotide is in a
single-stranded or double-stranded region. This structure-specific modification pattern provides
a high-resolution map of the RNA's secondary structure.

The sites of DMS modification can be detected in several ways. A revolutionary advancement
in this field is the development of mutational profiling (MaP).[9] In this method, a specialized
reverse transcriptase enzyme reads through the DMS-modified RNA and incorporates
mutations into the resulting complementary DNA (cDNA) at the sites of modification.[1] These
mutations are then identified by high-throughput sequencing, allowing for a quantitative,
transcriptome-wide analysis of RNA structure.[1][10]

Application Note: High-Throughput RNA Structure

Analysis using DMS-MaPseq
Overview of the DMS-MaPseq Workflow

DMS-MaPseq is a powerful technique that couples DMS probing with next-generation
sequencing to provide a global snapshot of RNA structures within living cells.[10][11] The
workflow can be broadly divided into the following stages:

e Invivo or in vitro DMS Treatment: RNA is treated with DMS either directly in living cells (in
Vvivo) or after extraction (in vitro).

* RNA Isolation and Purification: Total RNA is extracted and purified from the treated samples.
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» Reverse Transcription with Mutational Profiling: A thermostable group Il intron reverse
transcriptase (TGIRT) is used to synthesize cDNA from the modified RNA, introducing
mutations at the sites of DMS adduction.

» Library Preparation and Sequencing: The resulting cDNA is used to prepare a library for
high-throughput sequencing.

o Data Analysis: Sequencing reads are aligned to a reference transcriptome, and the mutation
rates at each nucleotide position are calculated to infer the RNA structure.

dot graph TD; A[In vivo/In vitro DMS Treatment] --> B[RNA Isolation]; B --> C[Reverse
Transcription with Mutational Profiling]; C --> D[Library Preparation]; D --> E[High-Throughput
Sequencing]; E --> F[Data Analysis and Structure Modeling]; subgraph "Experimental Phase"
A; B; C; D; end subgraph "Computational Phase" E; F; end style A
fill:#4285F4,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style B
fil:#EA4335,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style C
fil:#FBBCO05,stroke:#202124,stroke-width:2px,fontcolor:#202124 style D
fill:#34A853,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style E
fil:#F1F3F4,stroke:#202124,stroke-width:2px,fontcolor:#202124 style F
fill:#5F6368,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF end

Figure 1: High-level workflow of the DMS-MaPseq experiment.

Advantages and Limitations of DMS-MaPseq

Advantages:

 In vivo analysis: DMS is cell-permeable, allowing for the study of RNA structure in its native
cellular environment.[10]

» High-throughput: Coupled with next-generation sequencing, DMS-MaPseq can be used for
transcriptome-wide structure analysis.[11]

e High signal-to-noise ratio: DMS modifications provide a robust and clear signal for unpaired
nucleotides.[1]
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o Small probe size: The small size of DMS allows for high-resolution mapping of RNA
structures.[8]

Limitations:

o Limited nucleotide coverage: Traditionally, DMS only probes adenine and cytosine. While
recent advancements have expanded its use to all four bases under specific conditions, this
remains a consideration.[9]

o Toxicity: DMS is a potent mutagen and carcinogen and must be handled with appropriate
safety precautions.

Key Experimental Considerations

o DMS Concentration and Treatment Time: These parameters need to be optimized to ensure
sufficient modification for detection without causing excessive damage to the RNA or cellular

toxicity.

o Control Samples: It is crucial to include untreated control samples to account for background
mutations and reverse transcription errors.

e Reverse Transcriptase Choice: The use of a thermostable group Il intron reverse
transcriptase (TGIRT) is recommended for its high processivity and ability to read through
DMS adducts.[11]

Detailed Protocol for In-Cell RNA Structure Probing
using DMS-MaPseq

This protocol provides a detailed, step-by-step methodology for performing in-cell DMS-
MaPseq on cultured mammalian cells.

Materials and Reagents
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Reagent/Material

Supplier

Catalog Number

Cultured Mammalian Cells

(User-specific)

Dimethyl Sulfate (DMS) Sigma-Aldrich D186309
TRIzol Reagent Thermo Fisher Scientific 15596026
DNase | (RNase-free) NEB MO0303
TGIRT-1Il Enzyme InGex TGIRT3
Random Hexamers Thermo Fisher Scientific N8080127
dNTP Mix (10 mM) NEB N0447
NEBNext Ultra Il RNA Library

Prep Kit NEB E7770
Agencourt AMPure XP Beads Beckman Coulter A63881

Step-by-Step Methodology

1. Cell Culture and DMS Treatment

e Culture mammalian cells to approximately 80-90% confluency in a 10 cm dish.

e Prepare a fresh 1:10 dilution of DMS in 100% ethanol.

» Aspirate the culture medium and wash the cells once with 10 mL of pre-warmed PBS.

e Add 5 mL of pre-warmed culture medium to the cells.

e Add the diluted DMS to the culture medium to a final concentration of 2% (v/v).

e |ncubate the cells at 37°C for 5 minutes.

» To quench the reaction, add 10 mL of ice-cold PBS containing 30% (v/v) 3-mercaptoethanol.

o Immediately place the dish on ice and proceed to RNA extraction.

2. RNA Isolation and Purification
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Aspirate the quenching solution and add 1 mL of TRIzol reagent to the dish.

Lyse the cells by pipetting up and down and transfer the lysate to a 1.5 mL microfuge tube.
Proceed with RNA extraction according to the TRIzol manufacturer's protocol.

Resuspend the final RNA pellet in 50 uL of RNase-free water.

Perform a DNase | treatment to remove any contaminating genomic DNA according to the
manufacturer's protocol.

Purify the RNA using an appropriate clean-up kit or phenol-chloroform extraction followed by
ethanol precipitation.

Assess RNA quality and quantity using a Bioanalyzer or similar instrument.
. Reverse Transcription with Mutational Profiling

In a PCR tube, combine 1-2 ug of total RNA, 1 uL of random hexamers (50 uM), and RNase-
free water to a final volume of 11 pL.

Incubate at 65°C for 5 minutes, then place on ice for 2 minutes.

Prepare the reverse transcription master mix:

[e]

4 uL of 5x TGIRT Reaction Buffer

o

1 pL of 200 MM DTT

[¢]

1 pL of 10 mM dNTP mix

[e]

1 pL of RNase Inhibitor

[e]

1 pL of TGIRT-1ll enzyme

Add 9 pL of the master mix to the RNA/primer mix.

Incubate at 25°C for 10 minutes, followed by 60°C for 60 minutes.
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o Terminate the reaction by heating at 85°C for 5 minutes.

4. Library Preparation and Sequencing

o Use the synthesized cDNA as input for the NEBNext Ultra Il RNA Library Prep Kit.

» Follow the manufacturer's protocol for end repair, adapter ligation, and PCR amplification.

» Perform size selection and purification of the final library using Agencourt AMPure XP beads.

e Quantify the library and assess its quality before proceeding to high-throughput sequencing
on an lllumina platform.

5. Data Analysis
o Trim adapter sequences and low-quality reads from the raw sequencing data.
 Align the trimmed reads to the reference transcriptome.

o Use specialized software (e.g., ShapeMapper, DREEM) to calculate the mutation frequency
at each nucleotide position.[12]

» Normalize the mutation rates against the untreated control samples.

» Use the normalized reactivity profiles to constrain RNA secondary structure prediction
algorithms (e.g., RNAstructure, ViennaRNA).

Data Interpretation and Visualization

The output of a DMS-MaPseq experiment is a per-nucleotide reactivity profile. High reactivity at
a given adenine or cytosine residue indicates that it is likely in a single-stranded region, while
low reactivity suggests it is base-paired. This information can be visualized as a reactivity track
alongside the RNA sequence or used to generate a more accurate secondary structure model.

dot graph G { layout=neato; node [shape=circle, style=filled, width=0.5, height=0.5,
fixedsize=true]; A [label="A", pos="0,1!", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Ul
[label="U", pos="1,1!", fillcolor="#FBBCO05", fontcolor="#202124"]; G1 [label="G", pos="2,1!",
fillcolor="#34A853", fontcolor="#FFFFFF"]; C1 [label="C", pos="3,1!", fillcolor="#4285F4",
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fontcolor="#FFFFFF"]; G2 [label="G", pos="4,1!", fillcolor="#34A853", fontcolor="#FFFFFF"];
C2 [label="C", pos="5,1!", fillcolor="#4285F4", fontcolor="#FFFFFF"]; U2 [label="U", pos="6,1!",
fillcolor="#FBBC05", fontcolor="#202124"]; A_mod [label="A-CH3", pos="0,0!",
fillcolor="#EA4335", fontcolor="#FFFFFF"]; U1_unmod [label="U", pos="1,0!",
fillcolor="#FBBCO05", fontcolor="#202124"]; G1_unmod [label="G", pos="2,0!",
fillcolor="#34A853", fontcolor="#FFFFFF"]; C_mod [label="C-CH3", pos="3,0!",
fillcolor="#4285F4", fontcolor="#FFFFFF"]; G2_unmod [label="G", pos="4,0!",
fillcolor="#34A853", fontcolor="#FFFFFF"]; C2_unmod [label="C", pos="5,0!",
fillcolor="#4285F4", fontcolor="#FFFFFF"]; U2_unmod [label="U", pos="6,0!",
fillcolor="#FBBCO05", fontcolor="#202124"]; DMS [label="DMS", shape=box, style=rounded,
pos="3,-1!", fillcolor="#F1F3F4", fontcolor="#202124"]; A -- A_mod [label="Unpaired",
color="#EA4335"]; C1 -- C_mod [label="Unpaired", color="#4285F4"]; DMS -> A_mod; DMS ->
C_mod; G1 -- G2 [style=invis]; }

Figure 2: DMS modification of unpaired Adenine and Cytosine.

Troubleshooting Common Issues

Issue Possible Cause Solution

) ) o Use high-quality, intact RNA.
) Poor RNA quality or insufficient )
Low cDNA yield Increase the amount of input

input
P RNA.

o . Reduce the number of PCR
) ) Over-amplification during o
High background mutation rate ] cycles. Use a high-fidelity
library prep
polymerase.

o Optimize DMS concentration
o Inefficient DMS treatment or ) o
No DMS-specific signal ) and incubation time. Ensure
quenching _ . _
rapid and effective quenching.

) ) Optimize fragmentation
o o Suboptimal fragmentation or N _
Bias in sequencing library ) ) conditions. Perform precise
size selection _ _
size selection.

Conclusion
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DMS-MaPseq has emerged as a powerful and versatile tool for elucidating RNA structure on a
global scale and in a cellular context. By providing a detailed, nucleotide-resolution map of
RNA base-pairing, this technique offers invaluable insights into the structural basis of RNA
function. While the handling of DMS requires care, the richness of the data and the broad
applicability of the method make it an essential component of the modern RNA biologist's
toolkit. As our understanding of the "RNA world" continues to expand, techniques like DMS-
MaPseq will be instrumental in deciphering the complex interplay between RNA structure and
biological function.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 11/11 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b014356?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b014356?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

